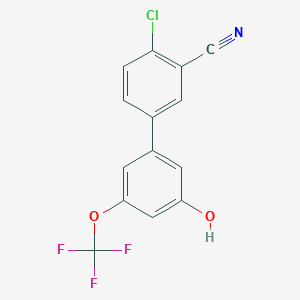
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, is a compound with a wide range of applications in scientific research. It is used as a reagent in various synthetic reactions and as a catalyst in organic synthesis. It is also used as a building block in the development of novel pharmaceuticals and as a tool in the investigation of biochemical and physiological processes.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, has a range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various compounds such as amides, esters, and lactones. It is also used as a catalyst in the synthesis of heterocycles, such as indoles and pyrroles. In addition, it is used as a building block in the development of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, is dependent on its ability to act as a nucleophile in various reactions. In the presence of a suitable base catalyst, it can undergo nucleophilic substitution reactions with electrophiles, such as halides, to form new compounds. In addition, it can act as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, are not well understood. It is known to be toxic in high concentrations and should be handled with care. However, its low toxicity makes it suitable for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, in laboratory experiments is its low toxicity. This makes it suitable for use in a wide range of experiments and reduces the risk of adverse effects. However, it is important to note that the compound is sensitive to light and moisture and should be stored in a cool, dark place.
Orientations Futures
There are a number of potential future directions for research into 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%. These include further investigation into its mechanism of action and its potential applications in the development of novel pharmaceuticals. In addition, further research into its biochemical and physiological effects is needed to better understand its safety profile. Finally, further research into its synthesis method could lead to the development of more efficient and environmentally friendly processes.
Méthodes De Synthèse
The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%, is achieved through a multi-step process. The first step is the formation of 4-chloro-3-cyanophenol, which is obtained by the reaction of 4-chloro-3-nitrophenol with sodium cyanide. This is followed by the reaction of 4-chloro-3-cyanophenol with trifluoromethoxybenzene in the presence of a base catalyst, such as potassium tert-butoxide or sodium hydride. The resulting product is 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethoxyphenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-13-2-1-8(3-10(13)7-19)9-4-11(20)6-12(5-9)21-14(16,17)18/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRQPLHHXZYECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686663 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-29-4 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)


![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)




